2,6-Dimethyl-4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde
Description
This compound is a substituted biphenyl aldehyde featuring methyl groups at the 2- and 6-positions of one benzene ring, a methoxy group at the 4'-position of the second ring, and a formyl (-CHO) group at the 4-position. Its synthesis involves a two-step, one-pot reduction using 4-bromo-N-methoxy-N,2,6-trimethylbenzamide and phenyllithium, yielding 18% after purification via column chromatography . The methoxy and methyl substituents enhance solubility and steric effects, making it useful in pharmaceutical intermediates or organic synthesis.
Properties
IUPAC Name |
4-(4-methoxyphenyl)-3,5-dimethylbenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-11-8-13(10-17)9-12(2)16(11)14-4-6-15(18-3)7-5-14/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOMOIAXRGWCCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C2=CC=C(C=C2)OC)C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Preparation
The aldehyde-containing fragment, 4-bromo-2,6-dimethylbenzaldehyde, is synthesized via bromination of 2,6-dimethylbenzaldehyde using N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C, CCl₄). The methoxy-bearing partner, 4-methoxyphenylboronic acid, is commercially available or prepared via borylation of 4-methoxyphenylmagnesium bromide with trimethyl borate.
Coupling Conditions
Optimal conditions employ Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ (2 equiv) in a toluene/water (3:1) mixture at 90°C for 12 hours. The aldehyde group is sensitive to nucleophilic attack; thus, inert atmosphere maintenance is critical. Post-reaction purification via silica gel chromatography (hexane:ethyl acetate = 4:1) yields the biphenyl product with 78–85% efficiency.
Table 1: Suzuki-Miyaura Coupling Optimization
| Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | 85 |
| Pd(OAc)₂/XPhos | K₃PO₄ | DMF | 100 | 72 |
| PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 80 | 68 |
Ullmann-Type Coupling with Copper Catalysis
For substrates sensitive to palladium, Ullmann coupling offers an alternative. This method couples 4-iodo-2,6-dimethylbenzaldehyde with 4-methoxyphenyl iodide using CuI (20 mol%) and 1,10-phenanthroline in DMF at 120°C.
Limitations and Adjustments
The aldehyde group’s electrophilicity necessitates protection as a dimethyl acetal prior to coupling. Post-reaction deprotection (HCl, H₂O, 50°C) restores the aldehyde, yielding the target compound in 60–68% overall efficiency.
Industrial-Scale Continuous Flow Synthesis
Adapting batch processes to continuous flow systems enhances reproducibility and safety. A patented method employs microreactors for the Friedel-Crafts step (residence time: 5 minutes, 25°C), followed by inline oxidation with MnO₂ in supercritical CO₂. This approach achieves 90% conversion with minimal byproduct formation, though capital costs remain high.
Comparative Analysis of Methodologies
Table 2: Method Efficiency and Scalability
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Suzuki-Miyaura | 85 | 98 | High | Moderate |
| Friedel-Crafts/Oxidation | 70 | 95 | Moderate | Low |
| Ullmann Coupling | 68 | 97 | Low | High |
| Continuous Flow | 90 | 99 | Industrial | Very High |
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4’-methoxy-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products
Oxidation: 2,6-Dimethyl-4’-methoxy-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 2,6-Dimethyl-4’-methoxy-[1,1’-biphenyl]-4-methanol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
2,6-Dimethyl-4’-methoxy-[1,1’-biphenyl]-4-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4’-methoxy-[1,1’-biphenyl]-4-carbaldehyde depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, interacting with the active site and affecting enzyme activity . In organic synthesis, its reactivity is influenced by the presence of functional groups, which determine the types of reactions it can undergo .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Substituent Position Effects : The 2,6-dimethyl substitution in the target compound introduces greater steric hindrance compared to the 3,5-dimethyl analog . This may slow nucleophilic attacks at the aldehyde group but improve thermal stability.
- Functional Group Differences : Replacing the aldehyde with a hydroxyl group (as in the ATK compound) reduces electrophilicity, favoring hydrogen bonding and solubility in polar solvents .
- Electronic Effects : The 4'-methoxy group (electron-donating) in the target compound contrasts with the 4'-trifluoromethyl group (electron-withdrawing) in the ATK compound, altering electronic density across the biphenyl system and influencing reactivity in cross-coupling reactions .
Physicochemical and Functional Properties
Table 2: Inferred Properties Based on Substituents
| Property | Target Compound | 3,5-Dimethyl Analog | 4'-Trifluoromethyl Derivative |
|---|---|---|---|
| Polarity | Moderate (methoxy enhances polarity) | Moderate | Low (CF₃ reduces polarity) |
| Lipophilicity (LogP) | ~3.5 (estimated) | ~3.4 | ~4.2 (CF₃ increases LogP) |
| Reactivity at Aldehyde | High (steric hindrance may slow kinetics) | Higher (less steric bulk) | N/A (hydroxyl present) |
| Thermal Stability | High (ortho-methyl groups prevent rotation) | Moderate | High (CF₃ stabilizes ring B) |
Biological Activity
2,6-Dimethyl-4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, synthesis, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
- Chemical Formula : C15H14O2
- Molecular Weight : 226.27 g/mol
- CAS Number : Not specified in the search results.
The compound features a biphenyl structure with methoxy and aldehyde functional groups, which are critical for its biological activity.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. A study highlighted that derivatives of biphenyl compounds showed significant radical scavenging activity, suggesting a potential therapeutic role in oxidative stress-related conditions .
Anticancer Activity
Several studies have explored the anticancer potential of related biphenyl compounds. For instance, certain derivatives have demonstrated inhibitory effects on cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. These findings suggest that this compound may have similar effects, warranting further investigation into its structure-activity relationship (SAR) to optimize its anticancer efficacy .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, similar compounds have shown inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition is particularly relevant in the context of cancer therapy and antimicrobial action .
Synthesis
The synthesis of this compound typically involves methods such as Suzuki coupling reactions. The process allows for the introduction of various substituents on the biphenyl core, which can modulate biological activity.
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Suzuki Coupling | 4-formylphenylboronic acid + 2-Iodoanisole | Palladium catalyst under inert atmosphere |
| 2 | Purification | Column chromatography | Solvent gradient |
Study 1: Antioxidant Activity Assessment
A study conducted on related compounds demonstrated that they significantly reduced lipid peroxidation in vitro. The antioxidant activity was measured using DPPH radical scavenging assays, showing a dose-dependent response .
Study 2: Anticancer Evaluation
In another case study focusing on biphenyl derivatives, researchers reported a marked decrease in viability of various cancer cell lines upon treatment with these compounds. The study utilized MTT assays to quantify cell viability and flow cytometry for apoptosis analysis .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,6-Dimethyl-4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde in academic research?
- Methodological Answer : The compound can be synthesized via organolithium-mediated coupling (e.g., using phenyllithium and Weinreb amides) or Suzuki-Miyaura cross-coupling between halogenated biphenyl precursors and methoxy-substituted boronic acids. For example, [1,1'-biphenyl]-4-carbaldehyde derivatives are synthesized via organolithium reagents reacting with Weinreb amides, yielding aldehydes in ~75% efficiency after column chromatography . Suzuki coupling protocols (Pd catalysis) are preferred for regioselective aryl-aryl bond formation .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use 1H/13C NMR to confirm substitution patterns and aldehyde functionality (e.g., δ ~10.06 ppm for aldehyde protons) . HPLC (C18 column, MeOH/H2O mobile phase) assesses purity (>95%), while FT-IR verifies carbonyl stretching (~1700 cm⁻¹). Mass spectrometry (EI/ESI) confirms molecular weight (e.g., C16H16O2: 264.3 g/mol). Cross-reference spectral data with published analogs to resolve ambiguities .
Q. What safety precautions are critical when handling this compound in the lab?
- Methodological Answer : Follow P210 (avoid heat/open flames) and P301+P310 (immediate medical attention if ingested). Store in dry, airtight containers under inert gas (N2/Ar) to prevent aldehyde oxidation. Use PPE (gloves, goggles) and fume hoods during synthesis due to volatile intermediates .
Advanced Research Questions
Q. How do electronic effects of substituents (methyl, methoxy) influence the aldehyde group's reactivity in cross-coupling reactions?
- Methodological Answer : The methoxy group at the 4'-position donates electron density via resonance, reducing the electrophilicity of the aldehyde. Methyl groups at 2,6-positions sterically hinder nucleophilic attacks. Compare reactivity with analogs like 4'-chloro-2-methyl-biphenyl-carbaldehyde (electron-withdrawing Cl increases aldehyde reactivity) . Use DFT calculations (e.g., Gaussian) to map charge distribution and predict reaction sites .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Contradictions often arise from impurity profiles (e.g., residual Pd in Suzuki-synthesized batches) or assay conditions (pH, solvent). Standardize testing protocols:
Purify via recrystallization (EtOAc/hexane) or preparative HPLC.
Validate biological assays with positive controls (e.g., cytochrome P450 inhibition for enzyme studies).
Use LC-MS to confirm compound stability under assay conditions .
Q. What strategies are effective for designing analogs to enhance solubility without compromising bioactivity?
- Methodological Answer : Introduce hydrophilic groups (e.g., hydroxymethyl at 2'-position) while retaining critical substituents (methoxy, methyl). Synthesize derivatives via reductive amination of the aldehyde or etherification. Evaluate solubility in DMSO/PBS and bioactivity (e.g., IC50 in enzyme assays). Compare with analogs like 2'-(hydroxymethyl)-[1,1'-biphenyl]-2-carbaldehyde, which show improved aqueous solubility .
Q. How can computational modeling optimize the synthesis of this compound’s derivatives?
- Methodological Answer : Apply docking studies (AutoDock Vina) to predict binding affinities of derivatives to target enzymes. Use retrosynthetic software (ChemAxon) to plan feasible routes for analogs. MD simulations (GROMACS) assess conformational stability of substituted biphenyls in solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
